
4-Methyl-7-nitro-1H-indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-nitro-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a methyl group at the 4th position, a nitro group at the 7th position, and a carbonitrile group at the 2nd position of the indole ring.
Vorbereitungsmethoden
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced using tributyltin hydride (Bu3SnH) to yield 4-(methoxymethyl)-2-methylindole . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-7-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of this compound with p-toluenesulfonic acid in toluene can yield different indole products, such as benzofuro[3,2-b]indole and diindole-2-carboxylate . Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-nitro-1H-indole-2-carbonitrile has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In medicine, these compounds are explored for their potential therapeutic applications. In the industry, they are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-7-nitro-1H-indole-2-carbonitrile can be compared with other indole derivatives such as 4-(methoxymethyl)-2-methylindole and benzofuro[3,2-b]indole . These compounds share a similar indole backbone but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
4-methyl-7-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-6-2-3-9(13(14)15)10-8(6)4-7(5-11)12-10/h2-4,12H,1H3 |
InChI-Schlüssel |
GRYUGRVEFCAUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


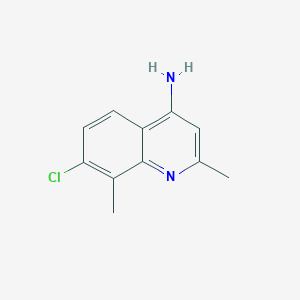
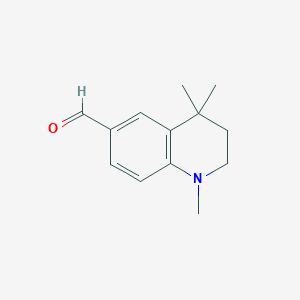

![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
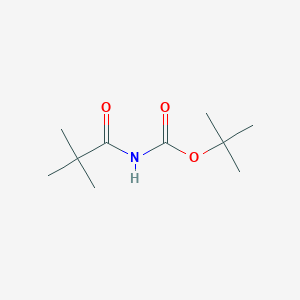
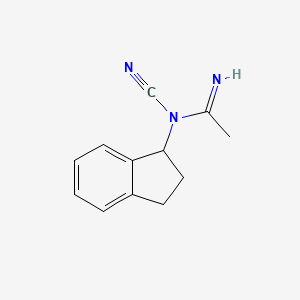
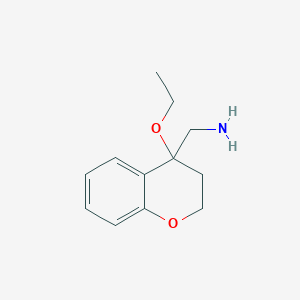

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
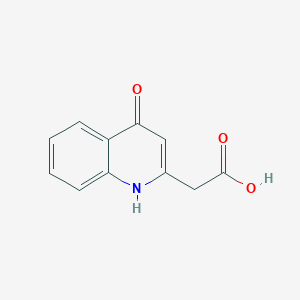
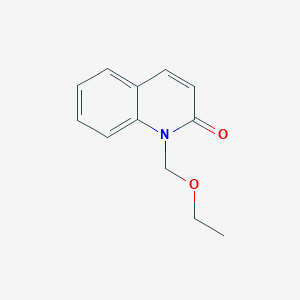

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)

